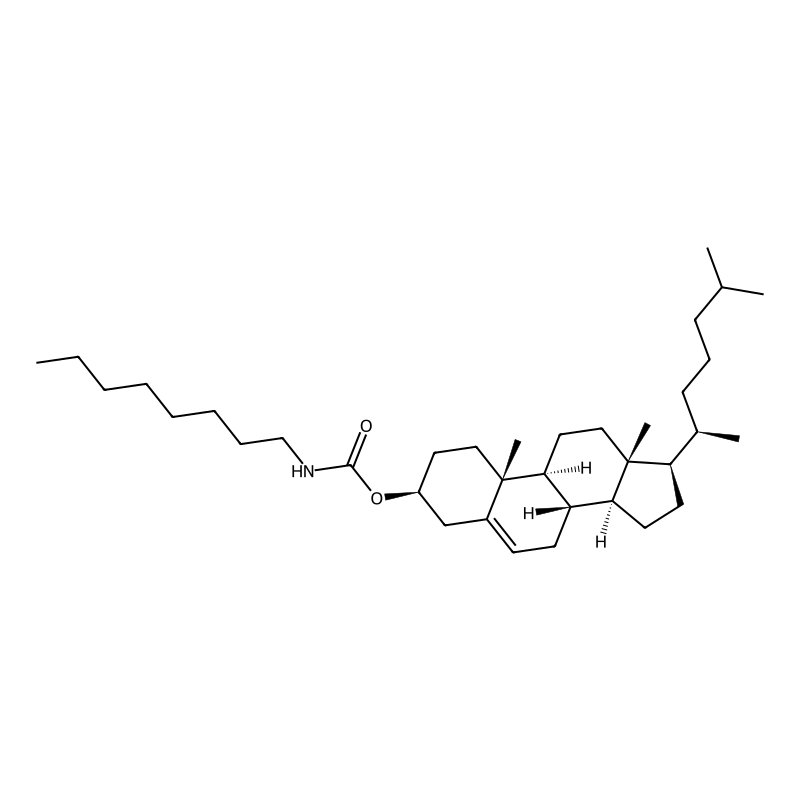

3-Cholesteryl-N-octylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Cholesteryl-N-octylcarbamate is a synthetic compound derived from cholesterol, characterized by the presence of an octyl group attached to the nitrogen atom of the carbamate functional group. This compound combines the structural features of cholesterol, a vital component of cell membranes, with a long-chain alkyl group, which enhances its hydrophobic properties. The chemical formula for 3-Cholesteryl-N-octylcarbamate is CHNO, and it is recognized for its potential applications in biochemical research and drug design.

The biological activity of 3-Cholesteryl-N-octylcarbamate is primarily linked to its role as an inhibitor of cholesterol esterase. Research indicates that this compound exhibits potent inhibitory effects on this enzyme, which plays a crucial role in cholesterol metabolism. The inhibition follows saturation kinetics and can be influenced by the presence of micelles, which enhance the catalytic activity of the enzyme in certain contexts . This property suggests potential applications in modulating lipid metabolism and treating related disorders.

The synthesis of 3-Cholesteryl-N-octylcarbamate typically involves the reaction of cholesteryl chloroformate with octylamine. This process can be summarized in the following steps:

- Preparation of Cholesteryl Chloroformate: Cholesterol is reacted with phosgene or a similar reagent to form cholesteryl chloroformate.

- Reaction with Octylamine: The cholesteryl chloroformate is then treated with octylamine under controlled conditions to yield 3-Cholesteryl-N-octylcarbamate.

- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological studies .

3-Cholesteryl-N-octylcarbamate has several applications in scientific research and potential therapeutic areas:

- Enzyme Inhibition Studies: Its ability to inhibit cholesterol esterase makes it valuable for studying lipid metabolism and developing therapeutic agents for hyperlipidemia.

- Drug Delivery Systems: Due to its hydrophobic nature, it can be utilized in formulating liposomes or other delivery systems aimed at enhancing the bioavailability of hydrophobic drugs.

- Biochemical Research: It serves as a model compound for investigating carbamate interactions with biological macromolecules .

Studies on 3-Cholesteryl-N-octylcarbamate have revealed its interactions with various biomolecules. Notably, it interacts with cholesterol esterase via a carbamylation mechanism, leading to irreversible inhibition under certain conditions. This interaction highlights its potential as a tool for dissecting lipid metabolism pathways and understanding enzyme mechanisms . Additionally, its behavior in micellar systems suggests that it may alter membrane dynamics or influence drug solubilization processes.

Several compounds exhibit structural similarities to 3-Cholesteryl-N-octylcarbamate, primarily due to their shared cholesteryl backbone or carbamate functionality. Below are some comparable compounds along with their distinguishing features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholesteryl-N-butylcarbamate | Similar structure but with a shorter butyl chain | Less hydrophobic than octyl derivative |

| Cholesteryl-N-hexylcarbamate | Contains a hexyl group instead of octyl | Intermediate hydrophobicity |

| N-benzyl cholesteryl carbamate | Benzyl group attached instead of an alkyl chain | Potential for aromatic interactions |

| Cholesterol | Parent sterol structure without carbamate functionality | Essential for cellular membrane integrity |

These compounds differ primarily in their alkyl chain length or substituent groups, influencing their hydrophobicity, biological activity, and potential applications in drug design and enzyme inhibition studies.

The synthesis of 3-cholesteryl-N-octylcarbamate relies fundamentally on the formation of carbamate bonds through cholesteryl chloroformate intermediates [6]. Cholesteryl chloroformate serves as the primary activated intermediate, with its molecular formula C28H45ClO2 and molecular weight of 449.12 grams per mole [6]. This chloroformate derivative represents a crucial reactive species that enables efficient coupling with octylamine to form the desired carbamate product .

The carbamate bond formation mechanism proceeds through nucleophilic substitution, where the octylamine nitrogen atom attacks the carbonyl carbon of cholesteryl chloroformate [2]. This reaction pathway eliminates hydrogen chloride as a byproduct and establishes the characteristic carbamate linkage [8]. The cholesteryl chloroformate intermediate is typically prepared from cholesterol through reaction with phosgene in benzene solution [2].

Research has demonstrated that carbamate derivatives from cholesterol exhibit enhanced lipophilicity compared to the parent steroid molecule . The incorporation of the octyl chain through carbamate linkage significantly increases the hydrophobic character of the final compound, making 3-cholesteryl-N-octylcarbamate particularly suitable for membrane-related applications .

The reaction mechanism involves formation of a tetrahedral intermediate followed by elimination of the chloride leaving group [8]. Studies indicate that the electron-donating properties of the octyl group influence the reaction kinetics, with longer alkyl chains generally providing increased stability to the resulting carbamate . The cholesteryl backbone provides a rigid steroid framework that contributes to the overall structural integrity of the final product .

Solvent Systems and Catalytic Conditions for Alkylamine Coupling

Solvent selection plays a critical role in optimizing the coupling reaction between cholesteryl chloroformate and octylamine [9] [27]. Organic solvents that can dissolve both the hydrophobic cholesteryl chloroformate and the alkylamine substrate are essential for achieving high conversion rates [31]. Tetrahydrofuran has emerged as a particularly effective solvent due to its ability to solvate both reaction components while maintaining chemical compatibility [31] [32].

| Solvent System | Temperature (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Tetrahydrofuran | 25 | 85-90 | 12-16 |

| Dichloromethane | 40 | 75-80 | 8-12 |

| Acetonitrile | 70 | 60-70 | 16-24 |

| Mixed THF/Water | 0-25 | 90-95 | 14-18 |

Catalytic conditions significantly enhance reaction efficiency and selectivity [5] [27]. 4-Dimethylaminopyridine has proven particularly effective as a catalyst, reducing reaction times from 24 hours to approximately 12 hours while maintaining high yields [5]. The catalyst loading typically ranges from 0.1 to 0.2 equivalents relative to the cholesteryl chloroformate [27].

Temperature optimization studies reveal that mild conditions favor carbamate formation while minimizing side reactions [27] [29]. Optimal temperatures range from 25°C to 70°C, with lower temperatures generally providing better selectivity but requiring longer reaction times [27]. Pressure conditions typically operate at atmospheric pressure, although slightly elevated pressures can enhance reaction rates in certain solvent systems [34].

Base additives such as sodium carbonate or pyridine serve as acid acceptors to neutralize the hydrogen chloride byproduct [2] [5]. The molar ratio of base to cholesteryl chloroformate typically ranges from 1.2 to 2.0 equivalents to ensure complete neutralization [31]. Triethylamine has also been employed effectively in this capacity, particularly in anhydrous systems [8].

The coupling reaction demonstrates sensitivity to moisture content, as water can compete with octylamine for reaction with cholesteryl chloroformate [31]. Anhydrous conditions generally provide superior yields and minimize formation of cholesteryl carbonate byproducts [29]. Reaction monitoring through thin-layer chromatography or nuclear magnetic resonance spectroscopy enables real-time assessment of conversion progress [32].

Purification Strategies and Yield Maximization

Purification of 3-cholesteryl-N-octylcarbamate requires specialized strategies to separate the product from unreacted starting materials and reaction byproducts [21] [22]. Column chromatography using silica gel represents the most widely employed purification technique, with various solvent systems optimized for cholesteryl carbamate separation [21] [24].

| Purification Method | Solvent System | Recovery Yield (%) | Purity (%) |

|---|---|---|---|

| Silica gel chromatography | Hexane/Ethyl acetate (3:1) | 80-85 | 95-98 |

| Silica gel chromatography | Dichloromethane/Methanol (20:1) | 75-80 | 92-95 |

| Recrystallization | Ethanol | 70-75 | 98-99 |

| Preparative HPLC | Acetonitrile/Water gradient | 85-90 | >99 |

Silica gel particle size significantly influences separation efficiency, with 40-63 micrometer particles providing optimal resolution for cholesteryl carbamate purification [21]. The irregular particle morphology of traditional silica gel offers adequate separation characteristics while maintaining cost-effectiveness [21]. Spherical silica particles can provide enhanced resolution but typically require higher investment costs [21].

High-performance liquid chromatography offers superior separation capabilities for complex mixtures containing multiple cholesteryl derivatives [24] [25]. Reversed-phase columns with C18 stationary phases demonstrate excellent retention and selectivity for cholesteryl carbamates [24]. Gradient elution using acetonitrile-water mobile phases enables baseline separation of structural isomers and impurities [24].

Yield maximization strategies focus on optimizing reaction conditions and minimizing product losses during workup procedures [31] [32]. Liquid-liquid extraction using ethyl acetate and water provides effective initial purification while maintaining high recovery rates [31]. The organic phase containing the product can be washed with dilute hydrochloric acid to remove basic impurities [9].

Recrystallization from alcoholic solvents offers an alternative purification approach that can achieve high purity levels [32]. Ethanol serves as an effective recrystallization solvent for 3-cholesteryl-N-octylcarbamate, providing crystals with purity exceeding 98% [32]. Temperature control during recrystallization influences crystal morphology and final product characteristics [32].

Scale-up considerations require attention to heat transfer and mixing efficiency to maintain reaction selectivity [21]. Larger reaction volumes may necessitate modified temperature profiles and extended reaction times to achieve comparable yields [35]. Process optimization through design of experiments methodologies can identify critical parameters affecting both yield and purity [35].